

Glaucine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glaucine-d6**
Cat. No.: **B12410634**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for **Glaucine-d6**. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development.

Chemical Properties and Structure

Glaucine-d6 is the deuterated analog of Glaucine, an aporphine alkaloid naturally found in various plant species, including *Glaucium flavum*. The deuterium labeling makes it a valuable internal standard for quantitative mass spectrometry-based studies of Glaucine.

Structure:

The chemical structure of **Glaucine-d6** is provided below:

(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6

The deuterium atoms are typically located on the methoxy groups to ensure metabolic stability and minimize isotopic effects.

A two-dimensional representation of the **Glaucine-d6** structure is as follows:

Caption: Chemical Structure of **Glaucine-d6**.

Physicochemical Properties

A summary of the key physicochemical properties of **Glaucine-d6** is presented in Table 1. Data for the non-deuterated parent compound, Glaucine, is also included for reference.

Property	Glaucine-d6	Glaucine	Reference
Molecular Formula	C ₂₁ H ₁₉ D ₆ NO ₄	C ₂₁ H ₂₅ NO ₄	[1][2]
Molecular Weight	361.46 g/mol	355.43 g/mol	[1][2]
Appearance	Pale Beige to Light Brown Solid	Crystalline solid	
Solubility	Slightly soluble in Chloroform and Methanol	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)	[1]
Storage	-20°C, Inert atmosphere	-20°C	[1]

Purity and Isotopic Distribution

The purity and isotopic distribution of **Glaucine-d6** are critical for its use as an internal standard. A typical Certificate of Analysis specifies the following:

Parameter	Specification	Result
Purity (HPLC)	>95%	96.37% (at 225 nm)
Isotopic Purity	>95%	96.9%
Isotopic Distribution	Normalized Intensity	d0=0.19%, d1=0.04%, d2=0.54%, d3=4.33%, d4=1.20%, d5=0.00%, d6=93.70%

Experimental Protocols

This section details the methodologies for the analysis of **Glaucine-d6**, drawing from established protocols for aporphine and isoquinoline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **Glaucine-d6**.

Objective: To confirm the chemical structure and isotopic labeling of **Glaucine-d6**.

Methodology:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
- **Sample Preparation:** Dissolve an appropriate amount of **Glaucine-d6** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- **Data Analysis:** The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the proton and carbon environments within the molecule. The absence or significant reduction of signals corresponding to the methoxy protons in the ^1H NMR spectrum, coupled with the appropriate splitting patterns in the ^{13}C NMR spectrum, confirms the deuterium labeling. A study on a hydrotrifluoroacetate salt of glaucine utilized 2D E.COSY NMR for full assignment of the proton chemical shifts and coupling constants.^[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of **Glaucine-d6** and is the primary technique for its use in quantitative analysis.

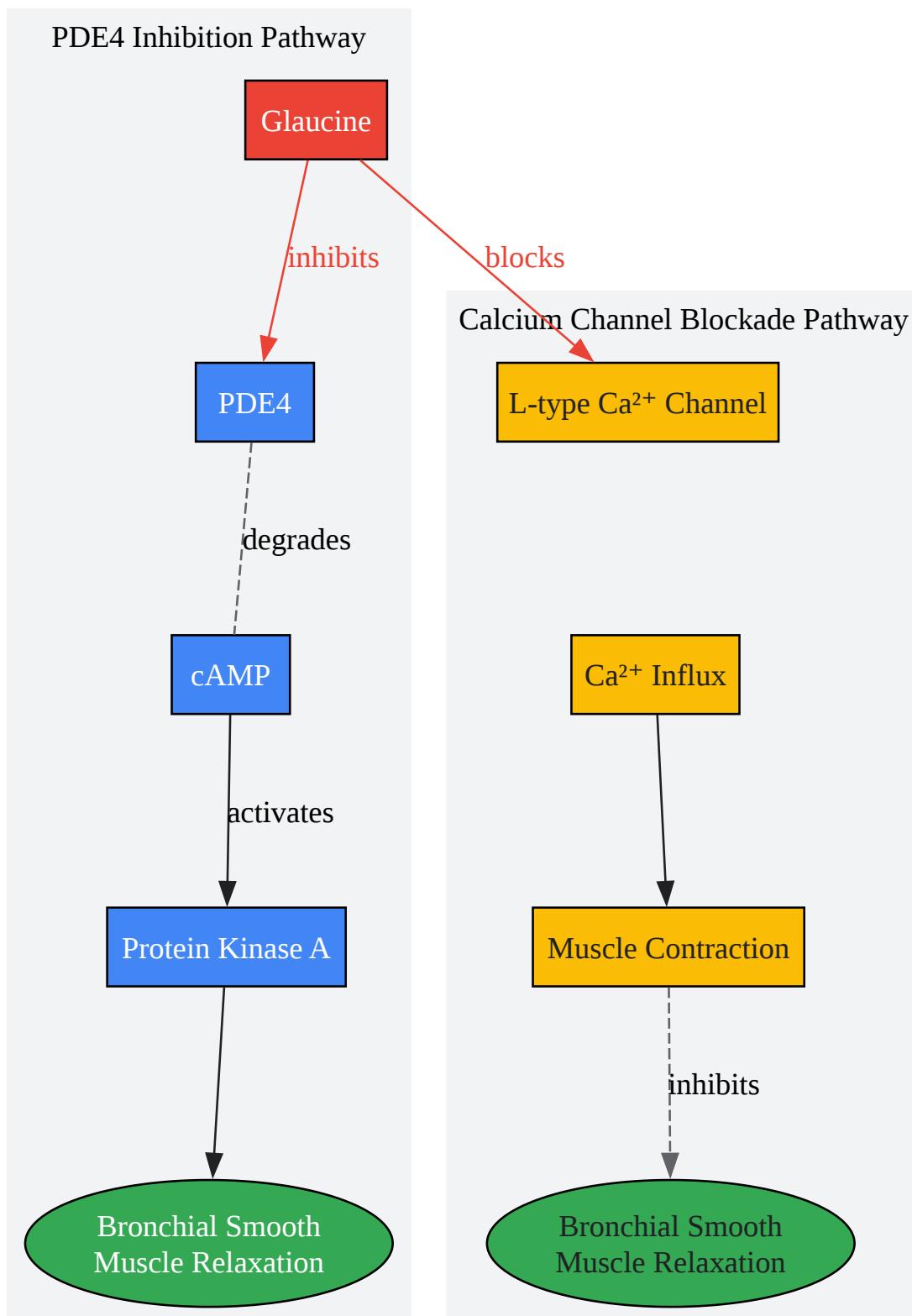
Objective: To determine the accurate mass, confirm the elemental composition, and establish a fragmentation pattern for **Glaucine-d6** for use in quantitative LC-MS/MS methods.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).
- Chromatography:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for isoquinoline alkaloids.
 - Data Acquisition: Full scan MS is used to determine the precursor ion ($[M+H]^+$). Tandem MS (MS/MS) is performed on the precursor ion to generate a characteristic fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.
- Data Analysis: The accurate mass of the precursor ion should correspond to the calculated mass of the protonated **Glaucine-d6** molecule. The fragmentation pattern is analyzed to identify characteristic product ions. A common fragmentation pathway for aporphine alkaloids involves the loss of the N-methyl group and subsequent cleavages of the heterocyclic ring system.

A general workflow for the LC-MS/MS analysis of isoquinoline alkaloids is depicted below:



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